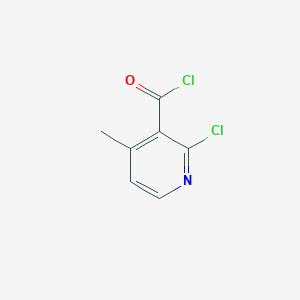

2-Chloro-4-methyl-nicotinoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-methyl-nicotinoyl chloride is an off-white to brown solid . It is an intermediate of the synergistic pesticide Boscalid and is also used in the preparation of thieno[2.3-b]pyrrole derivatives as cannabinoid receptor agonists useful in mono- and combination therapy of diseases . Its molecular formula is C7H5Cl2NO .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-nicotinoyl chloride consists of a pyridine ring with a chlorine atom and a methyl group attached at the 2nd and 4th positions respectively . The molecular weight of the compound is 190.03 g/mol.Physical And Chemical Properties Analysis

2-Chloro-4-methyl-nicotinoyl chloride is an off-white to brown solid . Its molecular formula is C7H5Cl2NO and its molecular weight is 190.03 g/mol.Aplicaciones Científicas De Investigación

-

Pharmaceutical Chemistry

- Application : 2-Chloronicotinic acid, a derivative of nicotinic acid, is a significant pharmaceutical product . It’s used in the synthesis of diflufenican and pranoprofen .

- Results : These derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .

-

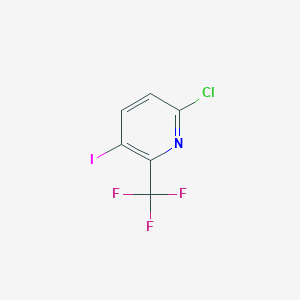

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 2-Chloro-4-methyl-nicotinoyl chloride, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Dye and Drug Manufacturing

-

Friedel-Crafts Alkylation

- Application : The compound can be used in the Friedel-Crafts alkylation reaction, a method of introducing an alkyl group onto the benzene ring .

- Method : The reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .

- Results : Despite its utility, the Friedel-Crafts alkylation has several limitations. For example, only alkyl halides can be used, and the reaction often doesn’t stop after a single substitution .

-

Biocides

- Application : Methylchloroisothiazolinone, which can be synthesized from 2-Chloro-4-methyl-nicotinoyl chloride, is used as a biocide .

- Method : These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

- Results : Methylchloroisothiazolinone is found in many water-based personal care products and cosmetics . It is also used in glue production, detergents, paints, fuels, and other industrial processes .

-

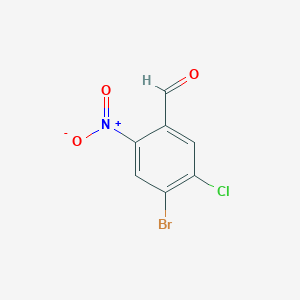

Precursor to Benzyl Chloride, Benzaldehyde, and Benzoyl Chloride

-

Friedel-Crafts Reaction

- Application : The compound can be used in the Friedel-Crafts reaction, a method of introducing an alkyl group onto the benzene ring .

- Method : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .

- Results : Despite its utility, the Friedel-Crafts alkylation has several limitations. For example, only alkyl halides can be used, and the reaction often doesn’t stop after a single substitution .

-

Biocides

- Application : Methylchloroisothiazolinone, which can be synthesized from 2-Chloro-4-methyl-nicotinoyl chloride, is used as a biocide .

- Method : These compounds have an active sulphur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

- Results : Methylchloroisothiazolinone is found in many water-based personal care products and cosmetics . It is also used in glue production, detergents, paints, fuels, and other industrial processes .

-

Precursor to Benzyl Chloride, Benzaldehyde, and Benzoyl Chloride

Direcciones Futuras

While specific future directions for 2-Chloro-4-methyl-nicotinoyl chloride are not available, compounds with the indole nucleus, like this one, have shown clinical and biological applications . They have been found in many important synthetic drug molecules, which could be useful in developing new derivatives .

Propiedades

IUPAC Name |

2-chloro-4-methylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUNVJXFAVQYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-nicotinoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)